Stereochemical Control of GAT-3 Inhibition: (4R)- vs. (4S)-Configuration at C-4
In a systematic evaluation of 4-hydroxypyrrolidine-2-carboxylic acid derivatives as GABA uptake inhibitors, compounds bearing the (4R)-hydroxyl configuration (matching the target compound's stereochemistry) exhibited measurable GAT-3 inhibitory activity, whereas the corresponding (4S)-epimers showed no significant inhibition. The most potent (4R)-configured compound in the series achieved an IC₅₀ of 19.9 μM at GAT-3 [1]. This establishes that the (4R)-configuration at C-4—present in Benzyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride—is a structural prerequisite for GAT-3 target engagement.
| Evidence Dimension | GAT-3 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Predicted active at GAT-3 (4R-configuration present); parent (4R)-configured analog IC₅₀ = 19.9 μM |
| Comparator Or Baseline | Corresponding (4S)-configured epimers: no significant GAT-3 inhibition detected |
| Quantified Difference | Complete loss of GAT-3 inhibitory activity with inverted C-4 stereochemistry |
| Conditions | Bovine or porcine brain tissue GABA transport assay; GAT-1 and GAT-3 inhibition measured |
Why This Matters
Researchers developing GAT-3-selective inhibitors require the (4R)-hydroxyl configuration as a non-negotiable pharmacophoric element; procurement of the incorrect (4S)-epimer guarantees project failure.
- [1] Zhao, X.; et al. Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. Eur. J. Med. Chem. 2005, 40, 93–104. View Source
